Hexafluoroantimonic acid

描述

Evolution of Superacid Concepts and Definitions

The intellectual origins of superacid chemistry trace back to 1927, when James Bryant Conant first used the term "superacid" to describe acid systems that were significantly stronger than traditional mineral acids. wikipedia.orghpcwire.comlibretexts.orgsocietechimiquedefrance.frpatsnap.com Conant's work with solutions like perchloric acid in non-aqueous solvents such as acetic acid demonstrated an ability to protonate very weak bases, suggesting that acidity could extend far beyond the limits observed in aqueous solutions. societechimiquedefrance.fr

This initial concept, however, remained largely qualitative until the 1960s and 1970s. A more quantitative and widely accepted definition was proposed by Ronald J. Gillespie, who defined a superacid as any acid system with an acidity greater than that of 100% pure sulfuric acid. wikipedia.orgsocietechimiquedefrance.fr This definition is benchmarked against the Hammett acidity function (H₀). The Hammett acidity function is a logarithmic scale used to measure the acidity of very concentrated strong acids or superacids, for which the familiar pH scale is inadequate. wikipedia.orgchemeurope.com It quantifies a medium's ability to donate a proton to a weak base. philpapers.org For 100% sulfuric acid, the H₀ value is approximately -12. wikipedia.orgwikipedia.orgchemeurope.com Therefore, according to Gillespie's definition, a superacid is a medium with an H₀ value more negative than -12. wikipedia.orgsocietechimiquedefrance.fr

The modern definition of a superacid is a medium in which the chemical potential of the proton is higher than in pure sulfuric acid, providing a thermodynamic basis for their exceptional proton-donating capability. wikipedia.orgwikiwand.com

Table 1: Hammett Acidity Function (H₀) of Various Acids

The Hammett acidity function (H₀) provides a scale for measuring the strength of superacids. More negative values indicate stronger acidity. The table below compares several acids, highlighting the exceptional strength of hexafluoroantimonic acid.

| Acid | H₀ Value |

|---|---|

| Sulfuric acid (H₂SO₄) | -12 wikipedia.orgwikipedia.org |

| Perchloric acid (HClO₄) | -13 wikipedia.org |

| Triflic acid (CF₃SO₃H) | -14.9 wikipedia.org |

| Fluorosulfuric acid (HSO₃F) | -15.1 wikipedia.org |

| Magic acid (HSO₃F·SbF₅) | -23 wikipedia.org |

| Fluoroantimonic acid (HF·SbF₅) | up to -28 wikipedia.org |

Pioneering Research and the Emergence of this compound in Superacid Chemistry

The practical development of superacid chemistry was pioneered by George A. Olah, whose work in the 1960s revolutionized the understanding of carbocations—positively charged carbon species that are key intermediates in many organic reactions. wikipedia.orgbetterworldbooks.com Olah's research, for which he was awarded the Nobel Prize in Chemistry in 1994, demonstrated that superacids could be used to prepare stable, long-lived carbocations that could be studied directly using spectroscopic methods. wikipedia.orgnobelprize.orgchemistryviews.org

A significant breakthrough from Olah's laboratory was the development of "Magic Acid®," a mixture of fluorosulfuric acid (HSO₃F) and the powerful Lewis acid antimony pentafluoride (SbF₅). wikipedia.orgwikipedia.org The name was famously coined after a postdoc at a Christmas party placed a candle in the acid and found that it dissolved completely, demonstrating the acid's remarkable ability to protonate and break down paraffin (B1166041) wax, a mixture of saturated hydrocarbons. wikipedia.orghpcwire.comlibretexts.org

This research into combining a strong Brønsted acid with a strong Lewis acid paved the way for even more powerful systems. wikipedia.orgwikiwand.com this compound, a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), emerged as the archetypal example of this approach. libretexts.orgnobelprize.orgsigmaaldrich.com The extreme acidity of the mixture is generated through the interaction where the Lewis acid (SbF₅) binds to the fluoride ion from the Brønsted acid (HF), effectively sequestering the anion. wikipedia.orgwikiwand.com This process creates an exceptionally stable and weakly nucleophilic counter-anion, [SbF₆]⁻, which leaves behind a "naked" and highly reactive proton, accounting for the system's immense proton-donating power. wikipedia.orglibretexts.org With a Hammett acidity function (H₀) that can reach values as low as -28, fluoroantimonic acid is over a billion times more acidic than 100% sulfuric acid. wikipedia.orgpatsnap.com

Historical Trajectories in this compound Research

Following its development, research on this compound quickly progressed, focusing on its synthesis, characterization, and application. The synthesis involves the direct, highly exothermic reaction between anhydrous hydrogen fluoride and antimony pentafluoride. patsnap.compatsnap.com

Crucial early research in 1967 by Hogeveen and Bickel provided definitive experimental evidence of the acid's extraordinary power. wikipedia.org They demonstrated that mixtures of hydrogen fluoride and antimony pentafluoride could react with simple alkanes like isobutane (B21531) and neopentane (B1206597) to form stable carbenium ions, a feat impossible with conventional acids. wikipedia.org This work established protocols for studying the reactivity of superacids with organic compounds and solidified their importance in physical organic chemistry.

Later research delved into the precise structure of fluoroantimonic acid. It was revealed through spectroscopic and crystallographic studies that the simple formulation of H⁺SbF₆⁻ is an oversimplification. wikipedia.org The actual composition is a complex equilibrium of various ionic species. The proton exists as a solvated entity, primarily the fluoronium ion ([H₂F]⁺), and the anionic component consists of not only the hexafluoroantimonate anion ([SbF₆]⁻) but also larger, polynuclear anions like the dimeric [Sb₂F₁₁]⁻. wikipedia.org These structural insights helped to explain the fluid nature of the proton via the Grotthuss mechanism and the exceptional stability of the conjugate base, which are key to its superacidity. wikipedia.org From early on, the catalytic potential of this compound was recognized for hydrocarbon conversions such as isomerization and the alkylation of alkanes with alkenes, reactions of significant industrial relevance. google.com

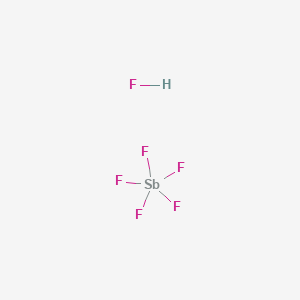

Structure

2D Structure

属性

IUPAC Name |

pentafluoro-λ5-stibane;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAKFIZHTUAVJN-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F.F[Sb](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6HSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.758 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16950-06-4 | |

| Record name | Hexafluoroantimonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16950-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Advanced Characterization of Hexafluoroantimonic Acid Species

Methodologies for the Chemical Synthesis of Hexafluoroantimonic Acid

The synthesis of this compound and its derivatives involves carefully controlled reactions due to the highly reactive and corrosive nature of the precursors and products. patsnap.compatsnap.com

The primary and most direct method for preparing this compound is by reacting hydrogen fluoride (B91410) with antimony pentafluoride. google.comchemicalbook.com The reaction, which can be represented by the equation SbF₅ + HF → HSbF₆, is spontaneous upon mixing the two liquid reactants. google.com This process is typically conducted in vessels lined with fluoropolymers, such as Teflon (PTFE), to withstand the extreme corrosivity (B1173158) of the acid. chemeurope.comwikipedia.org

Another established route involves the reaction of an excess of hydrofluoric acid with antimony pentachloride (SbCl₅). google.com This reaction proceeds smoothly at temperatures between 0 and 25°C, leading to the formation of this compound and hydrochloric acid, which escapes as a gas. google.com

The speciation of what is nominally "this compound" is, in reality, quite complex. Spectroscopic studies have revealed that it is a mixture containing HF-solvated protons, such as [(HF)n H]⁺, and fluoride adducts of SbF₅, like [(SbF₅)n F]⁻. wikipedia.org Therefore, the simple formula [H₂F]⁺[SbF₆]⁻ is an oversimplification of the true composition. wikipedia.org Two specific crystalline products that have been isolated from HF-SbF₅ mixtures and characterized by single-crystal X-ray crystallography are [H₂F⁺][Sb₂F₁₁⁻] and [H₃F₂⁺][Sb₂F₁₁⁻]. chemeurope.com In these salts, the anion is the dimeric Sb₂F₁₁⁻, which is even more weakly basic than the SbF₆⁻ anion. chemeurope.com

| Reactants | Product | Conditions |

| Hydrogen Fluoride (HF) + Antimony Pentafluoride (SbF₅) | This compound (HSbF₆) | Spontaneous reaction at room temperature. google.com |

| Hydrogen Fluoride (HF) + Antimony Pentachloride (SbCl₅) | This compound (HSbF₆) + Hydrochloric Acid (HCl) | 0-25°C. google.com |

| Antimony Pentoxide (Sb₂O₅) + Hydrofluoric Acid (HF) | This compound (HSbF₆) | Dissolution. google.com |

Innovations in synthetic strategies have led to the preparation of specific adducts and salts of this compound, expanding its utility in research and catalysis. These methods often involve the use of fluoroantimonic acid as a catalyst or reactant itself.

For instance, the synthesis of certain metal-containing hexafluoroantimonate salts has been achieved through reactions in anhydrous hydrogen fluoride (aHF). Single crystals of (H₃O)(XeF₅)₂M₂(SbF₆)₇·nHF (where M = Ca, Cd) were grown from aHF solutions containing H₃OSbF₆, XeF₅SbF₆, and M(SbF₆)₂. d-nb.info Similarly, the recrystallization of mixtures of H₃OSbF₆ and Cd(SbF₆)₂ from aHF has yielded new phases like (H₃O)₂Cd(SbF₆)₃(Sb₂F₁₁) and (H₃O)₂Cd₂F(SbF₆)₅. epa.gov

The synthesis of azepine derivatives has been accomplished using this compound to catalyze a formal [3+2+2] cycloaddition of aziridines with two alkyne molecules. researchgate.netnih.gov This method is effective for both identical and different terminal alkynes. nih.gov Furthermore, this compound has been utilized in the preparation of alkylidene oxonium salts. chemicalbook.comscbt.com

Recent developments have also focused on improving the efficiency and safety of this compound synthesis. This includes optimizing reaction conditions to increase yield and purity, minimizing waste, and exploring continuous flow synthesis techniques for better control and safer handling of the highly reactive compounds. patsnap.com

Advanced Characterization and Structural Elucidation of this compound Species

A variety of advanced analytical techniques are employed to characterize the complex species present in this compound systems and to definitively determine their structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the composition of this compound in both solution and the solid state. High-field ¹H and ¹⁹F NMR have been used to study the ionic composition of the HF-SbF₅ superacid system. researchgate.net The distribution of anionic species can be directly calculated from the ¹⁹F NMR spectra, and from this, the cationic distribution can be inferred based on charge balance. researchgate.net

¹⁹F NMR spectra of the solid "hexahydrates" of hexafluorophosphoric, hexafluoroarsenic, and hexafluoroantimonic acids have shown the presence of one molecule of HF for each hexafluoride anion. researchgate.net In situ ¹H NMR analysis, along with mass spectrometry, has been used to investigate the mechanism of the this compound-catalyzed cycloaddition of aziridines and alkynes. researchgate.netnih.gov

Mass spectrometry is another crucial technique for identifying intermediates and products in reactions involving this compound. For example, in situ high-resolution mass spectrometry (HRMS) has been utilized to elucidate the mechanism of the formal [3+2+2] cycloaddition reaction catalyzed by this compound. researchgate.netnih.gov This technique allows for the direct observation of key intermediates, providing insights into the reaction pathway. Mass spectrometry, in conjunction with NMR and computational methods, has helped to refine the mechanistic understanding of reactions catalyzed by superacids. researchgate.net

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline this compound species. This technique has been instrumental in characterizing the true nature of the ions present in the superacid mixture.

Crystallographic studies have confirmed the existence of salts with the formulas [H₂F⁺][Sb₂F₁₁⁻] and [H₃F₂⁺][Sb₂F₁₁⁻], revealing the dimeric Sb₂F₁₁⁻ anion. chemeurope.com The crystal structure of [H₃O][SbF₆] has been determined and shown to crystallize in a cubic space group. aalto.fi The O···F distances in this structure are reported to be 2.622(12) and 2.713(10) Å. aalto.fi

Furthermore, X-ray crystallography has been used to characterize a variety of complex adducts. For instance, the structure of a compound containing two HSbF₆ units was determined, providing evidence for the existence of the neutral hexafluoroantimonic(V) acid molecule in the solid state. researchgate.netresearchgate.netuniversite-paris-saclay.fr The crystal structures of numerous mixed-cation salts containing the hexafluoroantimonate anion, such as (H₃O)₀.₂(NO)₀.₈Cu(SbF₆)₃ and H₃ONi(SbF₆)₃, have also been elucidated, providing detailed information about their three-dimensional frameworks. researchgate.net

Table of X-ray Crystallographic Data for Selected Hexafluoroantimonate Species

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [H₂F⁺][Sb₂F₁₁⁻] | - | - | Contains the dimeric Sb₂F₁₁⁻ anion. | chemeurope.com |

| [H₃F₂⁺][Sb₂F₁₁⁻] | - | - | Contains the dimeric Sb₂F₁₁⁻ anion. | chemeurope.com |

| [H₃O][SbF₆] | Cubic | I2₁3 | Pseudo-cubic symmetry with O···F distances of 2.622(12) and 2.713(10) Å. | aalto.fi |

| (H₃O)₀.₂(NO)₀.₈Cu(SbF₆)₃ | Orthorhombic | Pnma | Isotypic structure with rings of CuF₆ octahedra sharing apexes with SbF₆ octahedra. | researchgate.net |

| H₃ONi(SbF₆)₃ | Orthorhombic | Pnma | - | researchgate.net |

| H₃OCd(SbF₆)(Sb₂F₁₁)₂ | Monoclinic | P2₁/a | - | epa.gov |

| (H₃O)₂Cd(SbF₆)₃(Sb₂F₁₁) | Orthorhombic | Pcca | - | epa.gov |

Experimental Verification of Hexafluoroantimonic(V) Acid Existence

For decades, fluoroantimonic acid has been recognized as the strongest superacid, though its composition in solution is known to be complex. It is typically described as a mixture of hydrogen fluoride and antimony pentafluoride, containing various solvated protons and fluoride adducts, such as [H₂F]⁺ and [SbF₆]⁻ or oligomeric anions like [Sb₂F₁₁]⁻. wikipedia.orgwikiwand.com The existence of a discrete, isolable molecule of hexafluoroantimonic(V) acid (HSbF₆) remained unverified by experimental observation until seminal research provided definitive proof through single-crystal X-ray diffraction.

Landmark Crystallographic Evidence

The first experimental evidence for the existence of the hexafluoroantimonic(V) acid molecule was reported in 2015 by Bour, Guillot, and Gandon. nih.govuniversite-paris-saclay.fr Their research provided conclusive structural data, moving the understanding of HSbF₆ from a theoretical species to a characterizable entity.

The breakthrough occurred during a reaction of an indium bromide complex (IPr·InBr₃) with silver hexafluoroantimonate (AgSbF₆) in dichloroethane. nih.gov The presence of adventitious water in the reaction mixture is presumed to have led to the in-situ formation of HSbF₆, which then co-crystallized, allowing for its structural elucidation. nih.gov The experiment yielded single crystals that contained two identical HSbF₆ units within the crystal lattice, providing a unique opportunity for their characterization. nih.gov

The determined structure revealed that the HSbF₆ molecule is involved in an asymmetric hydrogen bond, forming a −F···H···F− linkage that fastens it to another part of the crystal structure. researchgate.net This finding is analogous to the structure of the related hexafluoroarsenic(V) acid (HAsF₆), which was also isolated and shown to feature an HAsF₆ molecule connected via an asymmetric hydrogen bridge to a hexafluoroarsenate (B1215188) anion. nih.govresearchgate.net

Detailed Research Findings

The crystallographic analysis provided precise data on the geometry and bonding within the HSbF₆ species and related structures. For context, the structure of the simple oxonium salt, [H₃O][SbF₆], has been well-characterized and offers a baseline for the geometry of the unprotonated [SbF₆]⁻ anion.

In the crystal structure of [H₃O][SbF₆], the antimony atom is at the center of a distorted octahedron of fluorine atoms. researchgate.net The hydrogen atoms of the oxonium ion form hydrogen bonds with the fluorine atoms of the anion, with F-O distances of 2.622(12) Å and 2.713(10) Å. researchgate.net

The table below summarizes the crystallographic data for the [SbF₆]⁻ anion in [H₃O][SbF₆], which can be compared to the features of the experimentally verified HSbF₆ molecule.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | researchgate.net |

| Space Group | I2₁3 | researchgate.net |

| Sb-F Bond Length (Å) | 1.854(9) and 1.891(7) | researchgate.net |

| F-Sb-F Bond Angles (°) | 84.4(3), 87.3(3), 92.2(4), 95.6(4), 171.3(4) | researchgate.net |

| F···O Hydrogen Bond Distances (Å) | 2.622(12) and 2.713(10) | researchgate.net |

The experimental verification of HSbF₆ confirmed its molecular structure, distinguishing it from the ionic species typically found in solution. The key finding was the presence of a proton directly associated with one of the fluoride ligands, held within a larger crystal structure by a distinct hydrogen bond.

The table below details the key research findings from the study that first identified the HSbF₆ molecule.

| Finding | Description | Reference |

|---|---|---|

| Method of Generation | In-situ formation from the reaction of IPr·InBr₃ and AgSbF₆ in the presence of trace H₂O. | nih.gov |

| Method of Characterization | Single-crystal X-ray diffraction. | nih.govresearchgate.net |

| Key Structural Feature | Isolation of discrete HSbF₆ molecular units within a co-crystal. | nih.gov |

| Nature of Bonding | Features an asymmetric −F···H···F− hydrogen bond, linking the acid molecule to the crystal lattice. | researchgate.net |

| Molecular Analogy | The structure is analogous to that of the experimentally observed HAsF₆ molecule. | nih.govresearchgate.net |

This pioneering work has been fundamental in confirming the existence of hexafluoroantimonic(V) acid as a distinct chemical entity, providing a structural basis for its renowned superacidic properties.

Fundamental Acidity and Ionic Speciation in Hexafluoroantimonic Acid Solutions

Quantitative Assessment of the Superacidity of Hexafluoroantimonic Acid

The strength of superacids is measured using the Hammett acidity function (H₀), which extends the concept of pH to highly concentrated and non-aqueous systems. wikipedia.org It is a logarithmic scale where a more negative value indicates a stronger acid. wikipedia.orglibretexts.org For reference, 100% sulfuric acid has an H₀ of -12. wikipedia.orgwikipedia.orgsocietechimiquedefrance.fr

The acidity of the this compound system is critically dependent on the molar ratio of its components, HF and SbF₅. The addition of even small amounts of SbF₅ to anhydrous HF causes a dramatic increase in acidity. societechimiquedefrance.fr For instance, a solution containing just 5 mol% of SbF₅ in HF exhibits an H₀ value near -21. societechimiquedefrance.fr As the concentration of antimony pentafluoride increases, the acidity continues to rise.

The H₀ has been determined for various compositions, revealing it to be the strongest known liquid superacid system. wikipedia.org Solutions with more than 50 mol% SbF₅ have H₀ values ranging between -21 and -23. wikipedia.org The most potent mixtures can achieve H₀ values approaching -28, and some estimates have placed it even lower, potentially below -31 under certain conditions. wikipedia.orgrsc.org These values signify an acidity trillions of times greater than that of pure sulfuric acid.

Table 1: Hammett Acidity Function (H₀) of this compound and Other Superacids

| Acid System | Composition | Hammett Acidity Function (H₀) |

| This compound | 5 mol% SbF₅ in HF | ~ -21 societechimiquedefrance.fr |

| 10 mol% SbF₅ in HF | -21 wikipedia.org | |

| > 50 mol% SbF₅ in HF | -21 to -23 wikipedia.org | |

| 1:1 HF-SbF₅ | Est. > -26 societechimiquedefrance.fr | |

| Maximum Measured | ~ -28 rsc.org | |

| Magic Acid | 1:1 FSO₃H-SbF₅ | -23 wikipedia.orgrsc.org |

| Fluorosulfuric Acid | Pure | -15 wikipedia.org |

| Triflic Acid | Pure | -15 wikipedia.org |

| Sulfuric Acid | 100% H₂SO₄ | -12 wikipedia.orgwikipedia.org |

In the this compound system, the components exhibit a unique acid-base relationship. Hydrogen fluoride (B91410), typically a weak acid in aqueous solutions, functions as the strongest Brønsted base in the mixture. wikipedia.org It accepts a proton to form the fluoronium ion ([H₂F]⁺), which is the primary species responsible for the system's immense proton-donating power. wikipedia.org The protons are highly mobile within the solution, moving between [H₂F]⁺ and other HF molecules via the Grotthuss mechanism. wikipedia.org

The system's classification is that of a conjugate Brønsted-Lewis superacid. HF acts as the Brønsted acid (proton donor), while SbF₅ is a powerful Lewis acid (electron-pair acceptor) that sequesters the fluoride ion. libretexts.org This interaction creates an environment with "naked" protons (though they remain solvated by HF), which can protonate substances not normally considered basic, such as alkanes. wikipedia.orglibretexts.org Due to its extreme reactivity, compatible non-aqueous solvents are limited and include sulfuryl chloride fluoride (SO₂ClF) and liquid sulfur dioxide. wikipedia.org

Computational and Theoretical Insights into the Acidic Strength of this compound

Computational chemistry provides crucial tools for understanding the intrinsic acidity of superacids, independent of solvent effects. Methods like Density Functional Theory (DFT) and ab initio calculations allow for the prediction and rationalization of properties that are difficult to measure experimentally. acs.orgresearchgate.netresearchgate.net

Gas-phase acidity (GA), often expressed as the Gibbs free energy of deprotonation (ΔGdep), represents the intrinsic acidity of a molecule. eurachem.org A lower deprotonation energy signifies a stronger acid. researchgate.net Computational studies have been essential in establishing a self-consistent gas-phase acidity scale for superacids. eurachem.org

DFT calculations have estimated the gas-phase deprotonation energy (ΔGacid) for this compound (HSbF₆) to be 255.5 kcal/mol. acs.orgresearchgate.net This value is significantly lower than that of traditional strong acids like sulfuric acid (H₂SO₄), which has a calculated ΔGacid of 302.2 kcal/mol, quantitatively demonstrating the immense intrinsic strength of HSbF₆. researchgate.netresearchgate.net The benchmark for a compound to be considered a gas-phase superacid is often set at a deprotonation energy below 300 kcal/mol. researchgate.net

Table 2: Calculated Gas-Phase Deprotonation Energies (ΔGdep) for Selected Acids

| Compound | Formula | ΔGdep (kcal/mol) | Method/Reference |

| This compound | HSbF₆ | 255.5 | DFT acs.orgresearchgate.net |

| Sulfuric Acid | H₂SO₄ | 302.2 | MP2/6-311++G(d,p) researchgate.netresearchgate.net |

| Fluorosulfonic Acid | FSO₃H | 290.6 | researchgate.net |

| Perchloric Acid | HClO₄ | 291.0 (DFT/DNP) | acs.org |

The extraordinary acidity of HSbF₆ is intrinsically linked to the exceptional stability of its conjugate base, the hexafluoroantimonate anion ([SbF₆]⁻). libretexts.org This anion belongs to a class of species known as superhalogen anions, which have electron affinities higher than those of halogen atoms. researchgate.net

The stability of [SbF₆]⁻ arises from the delocalization of the negative charge over the six highly electronegative fluorine atoms and the central antimony atom. libretexts.org This charge distribution makes the anion extremely weakly basic and non-nucleophilic. The strength of a superacid of the form HA is directly correlated to the electronic properties of its anion A⁻. Specifically, a strong correlation exists between the gas-phase acidity (ΔGdep) of the acid and the vertical detachment energy (VDE) of its corresponding superhalogen anion. researchgate.netdeepdyve.comudom.ac.tz A higher VDE for the anion indicates that it is more stable and less likely to reclaim the proton, thus corresponding to a stronger acid. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and orbital interactions within molecules, providing insight into the electronic structure that underpins the stability of anions like [SbF₆]⁻. acs.orgrsc.orgscispace.com

High-level computational methods are indispensable for predicting and explaining the acidity of complex systems like this compound. Both ab initio (from first principles) and DFT methods are widely employed. acs.orgresearchgate.net

Density Functional Theory (DFT): Methods such as B3LYP are frequently used to calculate the intrinsic acidities and deprotonation energies of superacids. researchgate.netresearchgate.net For instance, the ΔGacid value of 255.5 kcal/mol for HSbF₆ was obtained using DFT calculations. acs.orgresearchgate.net These calculations can model the geometries and energies of the acid and its conjugate base to determine the energy change upon deprotonation. kuleuven.be

Ab Initio Calculations: More computationally intensive methods like Møller-Plesset perturbation theory (e.g., MP2) and Quadratic Configuration Interaction (e.g., QCISD) are also used to achieve high accuracy. researchgate.netresearchgate.netscispace.com These methods have been applied to various Brønsted-Lewis superacid systems to determine their deprotonation energies and to confirm that the acidity increases with the successive addition of Lewis acid molecules to a Brønsted acid. researchgate.netscispace.com Theoretical calculations have been used to design new superacids and have shown that the acidity of HAuF₆ is predicted to be nearly equal to that of HSbF₆. deepdyve.comudom.ac.tz

These computational approaches not only provide quantitative predictions of acidity but also rationalize the observed strength in terms of electronic structure, charge delocalization, and the stability of the resulting anions. acs.orgacs.org

Ionic Speciation and Solvation Dynamics in this compound Solutions

The chemical composition of this compound is intricate, involving a dynamic equilibrium between various cationic and anionic species. Spectroscopic analyses reveal that it is not a simple solution of H⁺ and SbF₆⁻ ions but rather a complex mixture. wikipedia.orgwikiwand.com The formula [H₂F]⁺[SbF₆]⁻, while often used for convenience, is an oversimplification of the true composition. wikipedia.orgwikiwand.com

In the highly acidic environment of this compound, the proton does not exist in a "bare" state. Instead, it is solvated by molecules of hydrogen fluoride, the strongest Brønsted base present in the mixture. wikipedia.org This solvation leads to the formation of various proton solvation complexes, denoted as [(HF)n H]⁺. wikipedia.orgwikiwand.com

Table 1: Estimated Relative Concentrations of Proton Solvation Complexes in 1:1 HF/SbF₅ Solutions

| Species | Estimated Relative Concentration (%) |

| H⁺·Sb₂F₁₁⁻ | 36.9 |

| H₂F⁺·Sb₂F₁₁⁻ | 16.8 |

| H₃F₂⁺·Sb₂F₁₁⁻ | 36.9 |

| H₄F₃⁺·Sb₂F₁₁⁻ | 9.4 |

Data derived from density functional theory calculations. researchgate.netacs.org

Antimony pentafluoride (SbF₅) is a powerful Lewis acid with an exceptional affinity for fluoride ions (F⁻). smolecule.comwikipedia.org This property is fundamental to the formation of this compound. In the presence of HF, SbF₅ readily accepts a fluoride ion to form the highly stable hexafluoroantimonate anion, [SbF₆]⁻. wikipedia.org

However, the anionic speciation is more complex than the singular presence of [SbF₆]⁻. This anion can further react with additional molecules of SbF₅ to form larger, oligomeric adducts. researchgate.netwikipedia.org One of the most well-characterized of these is the dimeric anion, [Sb₂F₁₁]⁻, which is formed from the reaction of SbF₅ with [SbF₆]⁻. wikipedia.org Even larger adducts, such as [Sb₃F₁₆]⁻ and [Sb₄F₂₁]⁻, have also been detected in these superacidic solutions. researchgate.netwikipedia.orgwikiwand.com The formation of these large, weakly coordinating anions is a key factor in the extreme acidity of the medium, as they effectively delocalize the negative charge, making the corresponding proton exceptionally available. stackexchange.com

Table 2: Common Antimony Pentafluoride Adducts in this compound

| Adduct | Formation Reaction |

| [SbF₆]⁻ | SbF₅ + F⁻ → [SbF₆]⁻ |

| [Sb₂F₁₁]⁻ | SbF₅ + [SbF₆]⁻ → [Sb₂F₁₁]⁻ |

These reactions illustrate the formation of the primary and dimeric fluoroantimonate anions. wikipedia.org

The transfer of a proton is a fundamental chemical reaction, and its thermodynamics and kinetics are central to understanding the behavior of superacids. umn.edu In the gas phase, the spontaneity of proton transfer between a neutral acid and base is determined by the difference in their proton affinities. tennessee.edu However, in solution, solvation effects play a dominant role. tennessee.edu

The extreme acidity of this compound is quantified by its Hammett acidity function (H₀), which is a measure of the protonating ability of the bulk liquid acid. wikipedia.org For solutions of SbF₅ in HF, the H₀ value can reach as low as -28, significantly exceeding that of other superacids. wikipedia.org This indicates an exceptionally strong driving force for proton transfer.

The kinetics of proton transfer in such systems are also remarkable. The Grotthuss mechanism, involving the rapid "hopping" of protons along a chain of solvent molecules (in this case, HF), allows for extremely fast proton mobility. wikipedia.org Theoretical studies have also highlighted the importance of the entropic term in proton-transfer reactions within superacid systems. researchgate.netacs.org While direct kinetic measurements in this compound are challenging, studies of proton transfer in other acidic systems reveal that the process can be influenced by the number of solvent molecules separating the acid and base. amolf.nl The thermodynamics of deprotonation in the gas phase (ΔGacid) provide a theoretical measure of intrinsic acidity, and for HSbF₆, this value is calculated to be very low, further confirming its superacidic nature. researchgate.netacs.org

Mechanistic Insights into Hexafluoroantimonic Acid Mediated Reactions

Mechanisms of Protonation and Carbocation Generation Mediated by Hexafluoroantimonic Acid

The extreme acidity of this compound, with a Hammett acidity function (H₀) value as low as -31.3, is central to its ability to protonate a vast array of organic compounds. chemeurope.com This process fundamentally alters the reactivity of these molecules, leading to the formation of highly reactive intermediates.

This compound is so powerful that it can protonate even saturated hydrocarbons, which are typically considered unreactive. chemeurope.comsocietechimiquedefrance.fr This occurs through the donation of a proton to a C-H or C-C sigma bond, leading to the formation of highly unstable, five-coordinate carbocations, also known as carbonium ions. societechimiquedefrance.frwikipedia.org For instance, the reaction of isobutane (B21531) with this compound results in the formation of the tert-butyl cation and molecular hydrogen. chemeurope.com Similarly, neopentane (B1206597) is protonated to yield the tert-butyl cation and methane. chemeurope.com

These pentacoordinate carbocations are transient species where two electrons are delocalized over three centers. societechimiquedefrance.fr They readily lose a molecule of hydrogen or a simple alkane to form more stable, trivalent carbocations (carbenium ions). societechimiquedefrance.fr The formation of these carbocations is a critical step in many acid-catalyzed reactions of hydrocarbons.

Table 1: Protonation of Hydrocarbons by this compound

| Hydrocarbon | Product(s) | Reference |

|---|---|---|

| Isobutane ((CH₃)₃CH) | (CH₃)₃C⁺ + H₂ | chemeurope.com |

| Neopentane ((CH₃)₄C) | (CH₃)₃C⁺ + CH₄ | chemeurope.com |

This compound readily protonates organic molecules containing weakly basic oxygen and nitrogen atoms. In a solution of HSO₃F–SbF₅–SO₂, a series of aliphatic alcohols were observed to undergo O-protonation at -60°C. worldscientific.com At higher temperatures, these protonated alcohols cleave to form carbocations. worldscientific.com Similarly, aliphatic ethers are also protonated on the oxygen atom at low temperatures, followed by cleavage to generate carbocations at elevated temperatures. worldscientific.com This electrophilic activation is a key principle in many synthetic transformations catalyzed by superacids.

Elucidation of Reaction Pathways in this compound Catalysis

The highly reactive carbocations generated by this compound can undergo a variety of subsequent reactions, leading to complex molecular rearrangements and the formation of new chemical bonds.

This compound has been shown to catalyze formal [3+2+2] cycloaddition reactions of aziridines with two alkyne molecules to produce azepine derivatives. researchgate.netthieme-connect.com The proposed mechanism involves the initial protonation of the aziridine (B145994) by HSbF₆, leading to the formation of a zwitterionic 1,3-dipole intermediate. This intermediate then undergoes a two-step addition to the alkynes to yield the seven-membered azepine ring. thieme-connect.com This methodology is applicable to a range of terminal alkynes and 1-tosylaziridines, offering good yields and regioselectivity. researchgate.netthieme-connect.com

Superacids like this compound are also effective catalysts for hydrocarbon transformations, including isomerization and skeletal reorganizations, which are of significant industrial importance. societechimiquedefrance.fr

While primarily known for its protonating ability, this compound can also participate in electron transfer and oxidative processes. patsnap.com Its extreme acidity can facilitate the removal of electrons from certain substrates, leading to the formation of radical cations or other oxidized species. These processes are crucial in various electrochemical applications where the acid can enhance electrode reactions and stabilize unusual oxidation states of elements. patsnap.com

Computational methods, particularly density functional theory (DFT), have been instrumental in understanding the mechanisms of reactions mediated by this compound. researchgate.net DFT calculations have been used to model the geometries of the electrophilic species present in the superacid mixture, such as H₂F⁺·Sb₂F₁₁⁻. researchgate.net These studies have helped to elucidate the transition states for the protonation of C-H and C-C bonds in alkanes. researchgate.net

For the protonation of C-H bonds, the calculated activation enthalpies are in the range of 19 to 21 kcal/mol. researchgate.net In contrast, the activation enthalpy for C-C bond protonation is generally higher and more dependent on the hydrocarbon's structure, indicating a significant steric demand for this process. researchgate.net Computational modeling has also been used to support the proposed mechanisms of cycloaddition reactions, such as the aza-Prins cyclization for the synthesis of tetrahydroazepines. acs.org These theoretical investigations provide valuable insights into the stability of intermediates and the energy barriers of reaction pathways, complementing experimental findings. researchgate.netresearchgate.net

Advanced Catalytic Applications of Hexafluoroantimonic Acid in Organic Synthesis

Catalytic Applications in Carbon-Carbon Bond Forming Reactions

The ability of hexafluoroantimonic acid to generate carbocations and other electrophilic species underpins its utility in constructing complex carbon skeletons. It serves as a potent catalyst for cycloadditions, isomerizations, and carbonylation reactions, driving transformations that are crucial in synthetic chemistry.

This compound has proven to be a uniquely effective catalyst for the synthesis of azepine derivatives, which are important seven-membered heterocyclic ring systems. A notable application is the formal [3+2+2] cycloaddition of unactivated aziridines with two alkyne molecules. mdpi.com This method provides a practical route to azepines with good yields and high levels of chemo- and regioselectivity. mdpi.com The reaction can accommodate two identical or two different terminal alkynes, expanding the scope of accessible azepine structures. mdpi.com Mechanistic studies involving in situ HRMS and ¹H NMR analysis have been conducted to elucidate the reaction pathway. mdpi.com The extreme acidity of this compound is crucial for activating the substrates to initiate the cycloaddition cascade.

Table 1: this compound-Catalyzed [3+2+2] Cycloaddition for Azepine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features | Reference |

|---|

The catalytic activity of superacids like this compound is pivotal in promoting isomerization and skeletal reorganization of hydrocarbons. These reactions proceed through carbonium ion intermediates, which are readily formed when alkanes are treated with a superacid. Fluoroantimonic acid is capable of protonating hydrocarbons to generate pentacoordinate carbocations (carbonium ions). youtube.com This initiation step allows for subsequent cleavage and reformation of C-C and C-H bonds, leading to the rearrangement of the carbon skeleton into more thermodynamically stable isomers.

While specific industrial applications often utilize solid acid catalysts for safety and regeneration purposes, the underlying principle of using extreme acidity to drive isomerization is exemplified by this compound. For instance, the isomerization of linear alkanes like n-hexane into branched isomers (e.g., 2-methylpentane, 3-methylpentane, and 2,3-dimethylbutane) is a classic example of an acid-catalyzed process that relies on the formation and rearrangement of carbocation intermediates. The exceptional proton-donating ability of this compound makes it a model catalyst for studying these fundamental rearrangement mechanisms.

Carbonylation reactions, such as the Koch reaction (also known as the Koch-Haaf reaction when using formic acid as the carbon monoxide source), are powerful methods for synthesizing carboxylic acids. ox.ac.uk These reactions are catalyzed by strong acids, which are necessary to generate the key carbenium ion intermediate from an alkene or an alcohol. ox.ac.uk The carbenium ion is then trapped by carbon monoxide to form a highly reactive acylium ion, which is subsequently hydrolyzed to yield the corresponding carboxylic acid. ox.ac.uk

Given that the reaction requires a strong acid catalyst, this compound is an ideal candidate to promote this transformation under mild conditions. ox.ac.uk Its immense acidity ensures the efficient generation of the initial carbocation, even from less reactive precursors. This principle can be extended to the carbonylation of cyclic ethers or lactones. For example, the ring-opening of a butyrolactone by this compound would generate a carbocation, which could then be trapped by carbon monoxide and subsequently hydrolyzed to form a dicarboxylic acid.

Functional Group Transformations and Activation Mediated by this compound

Beyond C-C bond formation, the catalytic prowess of this compound extends to the activation of various functional groups, enabling a range of synthetic transformations.

The activation of unsaturated carbon-carbon bonds is a cornerstone of organic synthesis. While many catalysts are effective for electron-rich alkenes, the functionalization of electron-poor C=C bonds can be challenging. This compound and its derivatives play a crucial role in catalytic systems designed for such transformations. In one example of intermolecular hydroamination of unactivated alkenes, a gold(I) catalyst is activated by silver hexafluoroantimonate (AgSbF₆). dntb.gov.ua The role of the [SbF₆]⁻ anion is to abstract a halide from the gold precatalyst, generating a highly electrophilic cationic gold species. This potent electrophilic catalyst can then coordinate to and activate the C=C bond of the alkene, rendering it susceptible to nucleophilic attack by an amine, thus facilitating the hydroamination reaction. dntb.gov.ua

Table 2: Role of Hexafluoroantimonate in Catalytic Hydroamination

| Reaction | Catalytic System | Role of [SbF₆]⁻ | Substrate | Product | Reference |

|---|

This compound's ability to selectively activate carbon-oxygen bonds is instrumental in the synthesis of carbocyclic and heterocyclic structures. The extreme acidity allows for the protonation of oxygen atoms in functional groups like ethers, esters, and carboxylic acids. This protonation converts the hydroxyl or alkoxy group into a good leaving group, facilitating C-O bond cleavage to generate a carbocation or an acylium ion.

This strategy is particularly effective in intramolecular Friedel-Crafts reactions. For instance, a carboxylic acid or ester tethered to an aromatic ring can be cyclized in the presence of a superacid. The superacid protonates the carbonyl oxygen, promoting the cleavage of the C-O bond to form an acylium ion. This powerful electrophile is then attacked by the tethered aromatic ring, leading to the formation of a new carbon-carbon bond and the construction of a cyclic ketone fused to the aromatic system. This approach is a cornerstone for building polycyclic frameworks.

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | HSbF₆ |

| Aziridine (B145994) | C₂H₅N |

| Alkyne | R-C≡C-R' |

| Azepine | C₆H₇N |

| n-Hexane | C₆H₁₄ |

| 2-Methylpentane | C₆H₁₄ |

| 3-Methylpentane | C₆H₁₄ |

| 2,3-Dimethylbutane | C₆H₁₄ |

| Butyrolactone | C₄H₆O₂ |

| Dicarboxylic Acid | HOOC-R-COOH |

| Carbon Monoxide | CO |

| Formic Acid | HCOOH |

| Acylium ion | [RCO]⁺ |

| Silver hexafluoroantimonate | AgSbF₆ |

| Ethylene | C₂H₄ |

| Carboxylic Acid | R-COOH |

| Ester | R-COOR' |

Materials Science Applications of Hexafluoroantimonic Acid Beyond Catalysis

Role in the Production of Fluorinated Compounds

Hexafluoroantimonic acid plays a significant role in the synthesis of various fluorinated compounds. Its extreme acidity allows it to act as a powerful reagent in fluorination reactions, facilitating the introduction of fluorine atoms into organic molecules. cymitquimica.com This is particularly valuable in the creation of specialized fluorinated materials.

One of the primary methods of preparing this compound itself involves the reaction of hydrogen fluoride (B91410) with antimony pentafluoride. patsnap.com An alternative synthesis route includes reacting an excess of hydrofluoric acid with antimony pentachloride, where chlorine is replaced by fluorine. google.com

While often used as a catalyst, its role can also be as a reactant or a precursor in specific fluorination processes. For instance, in the synthesis of certain fluoropolymers, this compound can be used to initiate polymerization or to modify the polymer backbone, imparting unique properties such as enhanced thermal stability and chemical resistance. Research has also explored its use in the synthesis of fluorinated pharmaceuticals, which may exhibit improved metabolic stability. The acid's ability to protonate even very weak bases makes it instrumental in generating reactive intermediates that are crucial for forming carbon-fluorine bonds in complex molecules. cymitquimica.comresearchgate.net

The application of this compound extends to the production of other inorganic fluorine compounds. For example, it is involved in the formation of hexafluoroarsenate (B1215188) and other complex fluoride salts. acs.orgresearchgate.net

Table 1: Selected Applications in Fluorinated Compound Production

| Application Area | Role of this compound | Resulting Compound/Material |

|---|---|---|

| Organic Synthesis | Fluorinating reagent, Polymerization initiator | Fluorinated organic molecules, Fluoropolymers |

| Pharmaceutical Development | Synthesis of fluorinated drugs | Metabolically stable pharmaceuticals |

| Inorganic Chemistry | Precursor/Reactant | Complex fluoride salts (e.g., Hexafluoroarsenate) acs.orgresearchgate.net |

Engineering of Advanced Materials Utilizing this compound as a Component or Catalyst

The extreme reactivity of this compound makes it a valuable tool for engineering advanced materials with novel properties and structures. patsnap.com Its applications range from creating specialized surface morphologies to developing entirely new material architectures.

This compound is utilized in processes to create surfaces with extreme water repellency, known as superhydrophobic surfaces. ntnu.no These surfaces are inspired by natural examples like the lotus (B1177795) leaf and are characterized by micro- and nanoscale roughness that minimizes the contact area between the surface and water droplets. ntnu.no

One key application is in photolithography using SU-8, an epoxy-based negative photoresist. scichina.com In this process, a photoacid generator, such as a triarylsulfonium hexafluoroantimonate salt, is incorporated into the SU-8 resin. ntnu.noaalto.fi Upon exposure to UV light, this salt decomposes to produce this compound. scichina.comqmul.ac.uknih.gov The generated acid then acts as a catalyst, protonating the epoxy groups on the SU-8 oligomer. researchgate.netrsc.org A subsequent heating step initiates a cross-linking reaction, solidifying the polymer structure. aalto.fi This process allows for the fabrication of high-aspect-ratio microstructures with nearly vertical sidewalls, which are fundamental for creating the roughness required for superhydrophobicity. researchgate.net

The diffusion of the this compound post-exposure can be controlled by time and temperature, allowing for the transformation of vertical-walled wells into structures with sloped walls and curved bases, further tailoring the surface morphology. nih.gov This precise control over the surface architecture is critical for achieving desired levels of water repellency and other surface properties like anti-fouling and drag reduction. qmul.ac.uk

This compound is instrumental in the development of novel three-dimensional material architectures, particularly through advanced fabrication techniques like 3D laser lithography and C-MEMS (Carbon Microelectromechanical Systems). aalto.fivu.lt

In the context of 3D printing of ceramics and other inorganic nanostructures, this compound plays a role similar to that in creating superhydrophobic surfaces. vu.lt It is generated in-situ from a photoinitiator within a precursor resin. This acid-induced cross-linking enables the precise fabrication of complex 3D polymeric structures, which can then be converted into ceramic or carbon-based materials through pyrolysis. aalto.fivu.lt This process allows for the creation of intricate geometries that would be impossible to achieve with conventional manufacturing methods. vu.lt

Furthermore, this compound and its salts, like lithium hexafluoroantimonate (LiSbF₆), are used in the development of novel polymer electrolytes. researchgate.net For instance, LiSbF₆ has been incorporated into di-ureasil organic-inorganic hybrid materials. researchgate.net In these systems, the hexafluoroantimonate anion (SbF₆⁻) influences the ionic conductivity and thermal stability of the resulting material, which has potential applications in flexible electrochromic devices and smart windows. researchgate.net The synthesis of LiSbF₆ can be achieved through methods involving this compound. researchgate.net

Table 2: Research Findings on Material Architectures

| Fabrication Technique | Role of this compound | Resulting Material/Structure | Key Findings |

|---|---|---|---|

| Photolithography (SU-8) | In-situ generation from photoinitiator to catalyze cross-linking scichina.comqmul.ac.uk | High-aspect-ratio microstructures, Superhydrophobic surfaces ntnu.noresearchgate.net | Enables fabrication of near-vertical sidewalls and controlled surface morphologies. nih.govresearchgate.net |

| 3D Laser Lithography/C-MEMS | In-situ generation for precise 3D cross-linking of precursors vu.lt | 3D ceramic and carbon nanostructures aalto.fivu.lt | Allows for the creation of complex geometries not achievable by conventional means. vu.lt |

| Polymer Electrolyte Synthesis | Component (as LiSbF₆ salt) researchgate.net | Di-ureasil hybrids doped with LiSbF₆ researchgate.net | Influences ionic conductivity and thermal stability for applications in electrochromic devices. researchgate.net |

Future Directions and Emerging Research Areas

Exploration of New Superacid Systems and Design Principles based on Hexafluoroantimonate Anion Stability

Research is ongoing to design new superacid systems. researchgate.net One approach involves the protonation of superhalogen anions, which have a higher electron affinity than halogens. researchgate.netresearchgate.net The stability of the resulting anion, similar to the hexafluoroantimonate anion, is a key principle in the design of these new superacids. Computational studies are being used to predict the acidity and stability of novel superacid candidates. researchgate.netirb.hr

Advancements in Spectroscopic Characterization Methodologies for Transient Species in Hexafluoroantimonic Acid Media

The study of the highly reactive and transient species formed in superacid media requires sophisticated analytical techniques. Advancements in spectroscopic methods, such as NMR spectroscopy, are crucial for characterizing these intermediates. societechimiquedefrance.frnih.gov Theoretical calculations, including ab initio molecular dynamics simulations, are also being employed to provide detailed pictures of molecular structures and reaction dynamics in these extreme environments. hpcwire.comresearchgate.net

Theoretical Advancements in Predicting Superacid Reactivity and Selectivity for Novel Applications

Computational chemistry is playing an increasingly important role in understanding and predicting the behavior of superacids. researchgate.netirb.hr Density functional theory (DFT) calculations are used to predict the acidity, structure, and reactivity of new superacid systems. researchgate.netresearchgate.netnih.gov These theoretical models help in designing catalysts with improved reactivity and selectivity for specific chemical transformations, potentially leading to new and more efficient synthetic routes. irb.hr

Sustainable Chemistry Perspectives in this compound Utilization and Alternatives

The extreme corrosiveness and toxicity of this compound pose significant environmental and handling challenges. patsnap.com A growing area of research is focused on developing more sustainable approaches to superacid catalysis. This includes the development of solid superacids, which are easier to handle and recycle, and the design of less hazardous, yet still highly acidic, catalytic systems. patsnap.comirb.hr The goal is to create more environmentally friendly and economical chemical processes. irb.hr

常见问题

Q. What are the recommended protocols for synthesizing and handling hexafluoroantimonic acid in laboratory settings?

this compound (HSbF₆) requires extreme caution due to its reactivity with moisture and organic materials. Synthesis typically involves reacting hydrogen fluoride (HF) with antimony pentafluoride (SbF₅) under anhydrous conditions in specialized fluoropolymer-lined reactors. Handling mandates the use of personal protective equipment (PPE), including HF-resistant gloves, face shields, and fume hoods with scrubbers to neutralize accidental releases. Storage must be in airtight containers under inert gas to prevent hydrolysis .

Q. How do the physicochemical properties of this compound influence its application in catalysis?

HSbF₆ is among the strongest Brønsted acids (Hammett acidity function ), enabling protonation of weak bases like alkanes. Its low nucleophilicity and high thermal stability make it ideal for acid-catalyzed reactions, such as Friedel-Crafts alkylation. Researchers should characterize its acidity via NMR titration with indicator bases (e.g., 2,4,6-trinitroaniline) and confirm purity through elemental analysis and Raman spectroscopy to rule out hydrolysis products (e.g., SbF₅·HF adducts) .

Q. What are the key analytical techniques for quantifying this compound in complex matrices?

Ion chromatography (IC) with suppressed conductivity detection is preferred for quantifying SbF₆⁻ anions. Calibration standards must be prepared in non-aqueous solvents (e.g., anhydrous acetonitrile) to avoid decomposition. For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) targeting Sb isotopes offers sub-ppb sensitivity. Researchers should validate methods using spike-recovery experiments in representative matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported acid strength measurements of this compound?

Discrepancies in values arise from differences in solvent systems (e.g., HF vs. SO₂ClF) and hydrolysis sensitivity. A 2015 study confirmed HSbF₆’s stability in SO₂ClF, achieving , whereas hydrolysis in HF-containing systems reduces acidity. To address contradictions, replicate experiments under rigorously anhydrous conditions and cross-validate with computational models (e.g., DFT calculations of proton affinity) .

Q. What methodologies are effective for studying the coordination chemistry of this compound in non-aqueous media?

Single-crystal X-ray diffraction of HSbF₆ co-crystallized with superacid-stable bases (e.g., carboranes) reveals its coordination behavior. Cryogenic Raman spectroscopy (77 K) in SO₂ClF solvent minimizes thermal decomposition. Pair these with F NMR to track Sb-F bonding dynamics. Computational studies (e.g., AIM analysis) can further elucidate electron-density distributions in Sb-F bonds .

Q. How can mechanistic studies distinguish between proton-transfer and Lewis acid-mediated pathways in HSbF₆-catalyzed reactions?

Isotopic labeling (e.g., D₂O quenching) combined with kinetic isotope effect (KIE) measurements identifies proton-transfer mechanisms. For Lewis acid pathways, in situ EXAFS spectroscopy monitors SbF₆⁻ coordination to substrates. Control experiments with weaker acids (e.g., H₂SO₄) and isolated SbF₅ can decouple Brønsted and Lewis contributions .

Q. What strategies mitigate artifacts in toxicity assessments of this compound?

Hydrolysis to HF during biological assays complicates toxicity attribution. Use stabilized HSbF₆ derivatives (e.g., ionic liquids with bulky cations) to isolate SbF₆⁻ effects. Zebrafish embryo assays (FET test) with LC₅₀ measurements and RNA-seq analysis of oxidative stress markers (e.g., SOD1) provide mechanistic insights. Always include SbF₅ and HF controls to differentiate toxicity sources .

Methodological Tables

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Density (25°C) | 2.885 g/mL | |

| Hammett Acidity () | -21.0 (in SO₂ClF) | |

| Thermal Stability | Decomposes >200°C (SbF₅ + HF release) |

Q. Table 2: Common Analytical Techniques for HSbF₆ Characterization

| Technique | Application | Limitations |

|---|---|---|

| Raman Spectroscopy | Sb-F bond vibration analysis (~650 cm⁻¹) | Requires anhydrous sampling |

| F NMR | Monitoring hydrolysis products | Low sensitivity to trace SbF₅ |

| Ion Chromatography | Quantifying SbF₆⁻ in solution | Interference from F⁻/HF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。